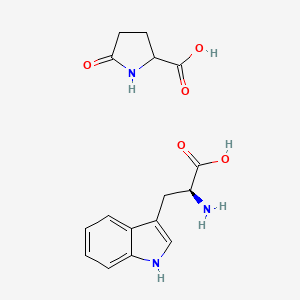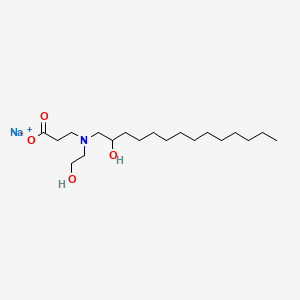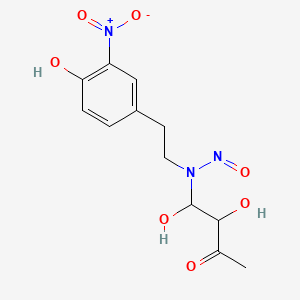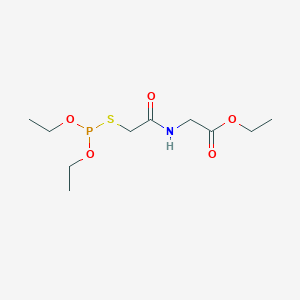
3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide is a complex organic compound with a unique structure that includes oxygen, sulfur, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include ethyl esters, phosphorous compounds, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for efficiency and yield, with careful monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a component in enzyme assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-9-phenyl-, propyl ester, 4-sulfide
- 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 2-methyl-4-(1-methylethoxy)-7-oxo-9-phenyl-, 2-(2-methoxyethoxy)ethyl ester, 4-sulfide
Uniqueness
Compared to similar compounds, 3-Oxa-5-thia-8-aza-4-phosphadecan-10-oic acid, 4-ethoxy-7-oxo-, ethyl ester, 4-sulfide is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
19692-13-8 |
|---|---|
Molecular Formula |
C10H20NO5PS |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 2-[(2-diethoxyphosphanylsulfanylacetyl)amino]acetate |
InChI |
InChI=1S/C10H20NO5PS/c1-4-14-10(13)7-11-9(12)8-18-17(15-5-2)16-6-3/h4-8H2,1-3H3,(H,11,12) |
InChI Key |
CMWFRAIAPMZLEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSP(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


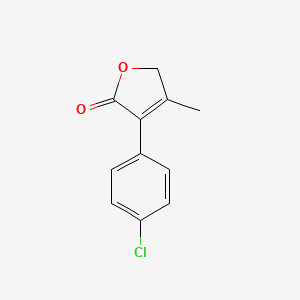

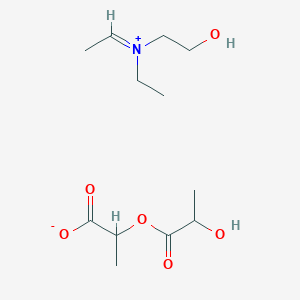

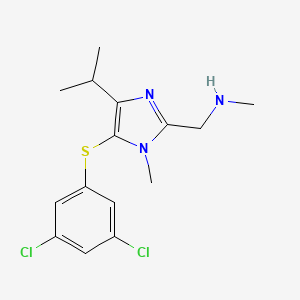
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)
